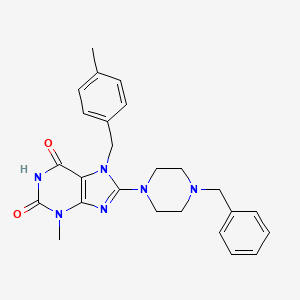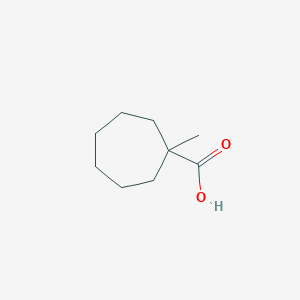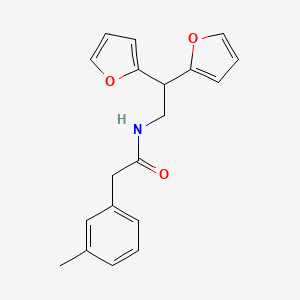
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H28N6O2 and its molecular weight is 444.539. The purity is usually 95%.
BenchChem offers high-quality 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
Compounds structurally related to 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione have been explored for their analgesic and anti-inflammatory effects. A study by Zygmunt et al. (2015) discovered that derivatives of purine-2,6-dione exhibited significant analgesic activity in vivo. Notably, benzylamide and 4-phenylpiperazinamide derivatives demonstrated stronger analgesic and anti-inflammatory effects than acetylic acid, a reference drug, indicating their potential as new classes of analgesic agents Zygmunt et al., 2015.
Psychotropic Activity
Research into the psychotropic properties of purine-2,6-dione derivatives, such as those described by Chłoń-Rzepa et al. (2013), has yielded compounds with promising antidepressant and anxiolytic activities. This study produced a new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives, showing potential as serotonin receptor ligands with psychotropic activity Chłoń-Rzepa et al., 2013.
Antiproliferative and Differentiation Effects
Another angle of research, as reported by Saab et al. (2013), has focused on the antiproliferative and differentiation effects of piperazine derivatives against leukemia cell lines. This study identified specific piperazine and triphenyl derivatives that inhibited the proliferation of K-562 cell lines and induced erythroid differentiation, showcasing the potential of these compounds in cancer therapy Saab et al., 2013.
Antidepressant and Anxiolytic Activity
Furthermore, research has also identified purine-2,6-dione derivatives with potent antidepressant and anxiolytic activities. A study by Partyka et al. (2015) highlighted derivatives with a diversified serotonin receptor functional profile, demonstrating their efficacy in preclinical models of depression and anxiety, underscoring the therapeutic potential of these compounds in treating mood disorders Partyka et al., 2015.
Synthesis and Structural Optimization
On the synthetic chemistry front, Yang et al. (2012) conducted structural optimization studies on N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives. Their work aimed at improving the binding affinity of these compounds towards kinase targets, offering insights into the design of reversible kinase inhibitors for cancer treatment Yang et al., 2012.
Propriétés
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-18-8-10-20(11-9-18)17-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-14-12-29(13-15-30)16-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIARZSWXJMROLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810649 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)

![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)


![N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2940622.png)

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/no-structure.png)
![N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2940627.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(4-chlorophenyl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940629.png)

